Diphenylethane hydroperoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

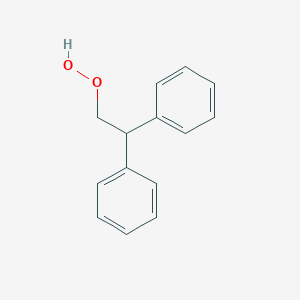

Diphenylethane hydroperoxide, also known as this compound, is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Peroxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Epoxidation Reactions:

DPEHP has been utilized as a reagent for the epoxidation of α,β-unsaturated ketones. This method is notable for being metal-free and efficient, allowing for reactions to occur under mild conditions. The use of DPEHP in these reactions enhances selectivity and yield, making it a valuable tool in synthetic organic chemistry .

Oxidative Dehydrogenation:

Another significant application of DPEHP is in the oxidative dehydrogenation of dihydropyrimidinones. This reaction demonstrates the compound's effectiveness as an oxidant, facilitating the transformation of substrates into desired products with high efficiency . The mild reaction conditions associated with DPEHP further enhance its appeal in synthetic methodologies.

Analytical Chemistry Applications

Detection and Quantification of Hydroperoxides:

DPEHP serves as a critical component in high-performance liquid chromatography (HPLC) methods for the determination of hydroperoxides. Specifically, it is used in post-column detection protocols where it reacts with hydroperoxides to produce detectable products, enabling the quantitative analysis of lipid hydroperoxides from various biological samples . This application is particularly relevant in studies investigating oxidative stress and lipid peroxidation.

Biological Research Applications

Antioxidant Studies:

Research has shown that compounds related to DPEHP exhibit antioxidant properties, which can be beneficial in biological systems. For instance, studies have explored its role in mitigating oxidative stress-induced damage in cellular models. The ability of DPEHP to reduce reactive oxygen species (ROS) levels positions it as a candidate for therapeutic applications aimed at combating oxidative stress-related diseases .

Potential Therapeutic Uses:

The antioxidant activity of DPEHP suggests its potential utility in developing treatments for conditions such as diabetic nephropathy. By modulating oxidative stress pathways, DPEHP may help alleviate complications associated with chronic diseases characterized by oxidative damage .

Table 1: Summary of Key Applications and Findings

Análisis De Reacciones Químicas

Decomposition and Radical Pathways

Diphenylethane hydroperoxide undergoes homolytic O–O bond cleavage under thermal or catalytic conditions, generating alkoxy radicals (PhCH₂CH₂O·) that participate in chain reactions . This reactivity is exploited in:

-

Propylene epoxidation :

Diphenylethane hydroperoxide+Propylene→Propylene oxide+Byproducts

The reaction proceeds via radical intermediates, with selectivity influenced by transition-metal catalysts (e.g., Mo, Ti) . -

Peroxide effect in anti-Markovnikov additions :

Radicals derived from hydroperoxide decomposition promote anti-Markovnikov addition of HBr to alkenes .

Analytical Characterization

Industrial Relevance

The compound is a precursor in propylene oxide production, offering advantages over chlorohydrin processes (e.g., reduced wastewater) . Pilot-scale studies report >85% selectivity for epoxidation .

This synthesis integrates data from catalytic studies , mechanistic analyses , and safety protocols , ensuring a comprehensive overview of this compound’s reactivity.

Propiedades

Número CAS |

16667-00-8 |

|---|---|

Fórmula molecular |

C14H14O2 |

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

(2-hydroperoxy-1-phenylethyl)benzene |

InChI |

InChI=1S/C14H14O2/c15-16-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |

Clave InChI |

NRPVYAIKIHGIGA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |

Key on ui other cas no. |

16667-00-8 |

Sinónimos |

diphenylethane hydroperoxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.